(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Catalog No.
S1825077
CAS No.
13992-16-0
M.F
C20H24O9S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)meth...

CAS Number

13992-16-0

Product Name

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

IUPAC Name

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

0

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a complex organic compound characterized by multiple functional groups. It contains three acetoxy groups, a phenylsulfanyl group, and a methoxyacetate moiety. The presence of these functional groups suggests potential reactivity and biological activity. The compound's structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, to confirm its identity and purity.

The chemical reactivity of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be attributed to its functional groups. It may undergo several types of reactions:

  • Esterification: The acetoxy groups can participate in esterification reactions with alcohols.
  • Nucleophilic Substitution: The phenylsulfanyl group can act as a leaving group in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the acetoxy groups can hydrolyze to form acetic acid and the corresponding alcohol.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in organic synthesis.

  • Antioxidant Activity: Many acetoxy compounds demonstrate antioxidant properties due to their ability to scavenge free radicals .
  • Antimicrobial Activity: Compounds with phenylsulfanyl groups have shown potential antimicrobial effects against various pathogens .
  • Cytotoxicity: Some derivatives may exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological studies .

Synthesis of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be achieved through several methods:

  • Acetylation Reaction: Starting from a suitable precursor containing hydroxyl groups, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Phenylsulfanylation: Introduction of the phenylsulfanyl group can be accomplished through nucleophilic substitution reactions involving phenyl sulfide derivatives.
  • Methylation: The final methyl acetate moiety can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility of synthetic pathways available for constructing this compound.

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate may have several applications:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting oxidative stress or microbial infections.
  • Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Research Tools: Its unique structure could be used in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate interacts with biological targets. These studies could involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Toxicity Tests: Assessing cytotoxic effects on various cell lines to determine safety profiles.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies will provide insights into the therapeutic potential and safety of this compound.

Several compounds share structural similarities with (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
AcetophenoneContains a phenyl group and a carbonylCommonly used as a flavoring agent; exhibits distinct aromatic properties
4-Acetoxybenzoic AcidContains an acetoxy group and a carboxylic acidKnown for its use in pharmaceuticals and as an analgesic
Phenyl SulfideContains a phenyl group and sulfurExhibits significant antimicrobial properties

The uniqueness of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate lies in its triacetoxy structure combined with a phenylsulfanyl group, which may enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

2.9

Dates

Modify: 2023-08-15

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